SodiuM 2,4-Dinitrobenzenesulfonate Hydrate
Overview
Description
Sodium 2,4-Dinitrobenzenesulfonate Hydrate is a chemical compound with the molecular formula C6H3N2NaO7S. It is a sodium salt of 2,4-dinitrobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its high solubility in water and methanol, and it is typically found as a white to light yellow crystalline powder .
Synthetic Routes and Reaction Conditions:
Nitration of Benzenesulfonic Acid: The synthesis of this compound typically involves the nitration of benzenesulfonic acid. This process includes the reaction of benzenesulfonic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Neutralization: The resulting 2,4-dinitrobenzenesulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form the sodium salt, this compound.
Industrial Production Methods:
Batch Process: In industrial settings, the production of this compound is often carried out in batch reactors.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed and purified.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Sodium 2,4-Dinitrobenzenesulfonate Hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2,4-Dinitrobenzenesulfonate Hydrate involves its ability to undergo various chemical reactions due to the presence of nitro and sulfonate groups. These functional groups make it a versatile reagent in organic synthesis. The nitro groups can participate in reduction and substitution reactions, while the sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Sodium 2,5-Dinitrobenzenesulfonate: Similar in structure but with nitro groups at the 2 and 5 positions.
Sodium 3,5-Dinitrobenzenesulfonate: Another isomer with nitro groups at the 3 and 5 positions, used in different chemical processes.
Sodium 4-Nitrobenzenesulfonate: Contains only one nitro group and is used in different synthetic applications.
Uniqueness: Sodium 2,4-Dinitrobenzenesulfonate Hydrate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reactions makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
sodium;2,4-dinitrobenzenesulfonate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O7S.Na.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;;/h1-3H,(H,13,14,15);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMASPNETDOKIC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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